molecular formula C7H14Cl2NO5P B14554672 Dimethyl (2,3-dichloro-2-methyl-4-nitrobutyl)phosphonate CAS No. 61715-89-7

Dimethyl (2,3-dichloro-2-methyl-4-nitrobutyl)phosphonate

Cat. No.: B14554672
CAS No.: 61715-89-7
M. Wt: 294.07 g/mol
InChI Key: HNOWHYGPVFPUAL-UHFFFAOYSA-N
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Description

Dimethyl (2,3-dichloro-2-methyl-4-nitrobutyl)phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is bonded to a butyl chain substituted with chlorine and nitro groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2,3-dichloro-2-methyl-4-nitrobutyl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of dimethyl phosphite with a chlorinated nitroalkane in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phosphite group attacks the electrophilic carbon of the nitroalkane, resulting in the formation of the desired phosphonate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired production capacity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2,3-dichloro-2-methyl-4-nitrobutyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium hydroxide or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or alkoxy-substituted phosphonates.

Scientific Research Applications

Dimethyl (2,3-dichloro-2-methyl-4-nitrobutyl)phosphonate has several scientific research applications:

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dimethyl (2,3-dichloro-2-methyl-4-nitrobutyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways, leading to potential therapeutic or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate
  • Dimethyl (2-oxopropyl)phosphonate

Uniqueness

Dimethyl (2,3-dichloro-2-methyl-4-nitrobutyl)phosphonate is unique due to the presence of both chlorine and nitro substituents on the butyl chain. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to other phosphonate compounds. The specific arrangement of these groups can influence the compound’s interaction with biological targets and its suitability for various industrial processes.

Properties

CAS No.

61715-89-7

Molecular Formula

C7H14Cl2NO5P

Molecular Weight

294.07 g/mol

IUPAC Name

2,3-dichloro-1-dimethoxyphosphoryl-2-methyl-4-nitrobutane

InChI

InChI=1S/C7H14Cl2NO5P/c1-7(9,6(8)4-10(11)12)5-16(13,14-2)15-3/h6H,4-5H2,1-3H3

InChI Key

HNOWHYGPVFPUAL-UHFFFAOYSA-N

Canonical SMILES

CC(CP(=O)(OC)OC)(C(C[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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